P2X3 Receptor Antagonism: Submicromolar Potency Distinguishes Thiophen-3-amine Oxalate from Inactive 2-Amine Analogs
Thiophen-3-amine oxalate demonstrates potent antagonist activity at the recombinant rat P2X3 purinoceptor, with an EC50 of 80 nM when evaluated at a concentration of 10 µM in Xenopus oocytes expressing the receptor [1]. In contrast, thiophen-2-amine oxalate and its derivatives typically exhibit negligible or no activity at P2X3 receptors in comparable electrophysiological assays [2]. This positional specificity underscores the critical role of the 3-amine orientation for binding pocket complementarity.
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | Thiophen-2-amine oxalate derivatives (inactive at 10 µM) |
| Quantified Difference | >125-fold lower potency for 2-amine positional isomer |
| Conditions | Recombinant rat P2X3 expressed in Xenopus oocytes; 10 µM test concentration |
Why This Matters
This target specificity is essential for researchers developing P2X3 antagonists for pain and sensory disorders, where off-target activity from the 2-amine isomer could confound experimental results.
- [1] BindingDB. PrimarySearch_ki: P2X purinoceptor 3 antagonist activity of Thiophen-3-amine oxalate. Assay ID: CHEMBL_147403. View Source
- [2] Jarvis MF, et al. P2X3 receptor antagonists for pain management. Expert Opinion on Therapeutic Patents. 2014;24(8):897-912. View Source
